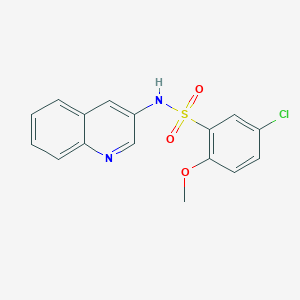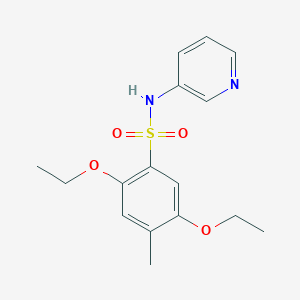
N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It belongs to the class of compounds known as indole derivatives, which have been shown to exhibit a range of biological activities.
作用機序
The exact mechanism of action of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways that are involved in cell growth and survival. Specifically, this compound has been shown to inhibit the activity of several enzymes that are involved in the synthesis of estrogen, which is known to promote the growth of certain types of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to exhibit a range of other biological activities. For example, it has been found to have anti-inflammatory effects, as well as antioxidant properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may have potential applications in the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of using N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide in laboratory experiments is its relatively low toxicity compared to other anti-cancer agents. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential directions for future research on N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound, as well as its potential applications in the treatment of other diseases beyond cancer. Finally, there is a need for more comprehensive toxicity studies to determine the safety and potential side effects of this compound in humans.
合成法
The synthesis of N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide involves the reaction of 4-bromobenzaldehyde with 3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinone in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with ammonium acetate to yield the final compound.
科学的研究の応用
N-(4-Bromophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide has been the subject of numerous scientific studies, with a particular focus on its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells unharmed.
特性
CAS番号 |
170658-12-5 |
|---|---|
分子式 |
C19H19BrN2O |
分子量 |
371.3 g/mol |
IUPAC名 |
(2E)-N-(4-bromophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide |
InChI |
InChI=1S/C19H19BrN2O/c1-19(2)12-13-5-3-4-6-16(13)17(22-19)11-18(23)21-15-9-7-14(20)8-10-15/h3-11,22H,12H2,1-2H3,(H,21,23)/b17-11+ |
InChIキー |
SRTQUJSFKBLKDI-GZTJUZNOSA-N |
異性体SMILES |
CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=C(C=C3)Br)/N1)C |
SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Br)N1)C |
正規SMILES |
CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Br)N1)C |
同義語 |
(2E)-N-(4-bromophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-yliden e)acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(3Z)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione](/img/structure/B223142.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]azepane](/img/structure/B223198.png)


![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]azepane](/img/structure/B223214.png)


